molecular formula C13H16N2O3S2 B2873902 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide CAS No. 1797554-21-2

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide

Cat. No.: B2873902
CAS No.: 1797554-21-2
M. Wt: 312.4
InChI Key: HBNYQMSONKRNCV-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a pyridine-3-sulfonamide moiety linked to a 5-methylthiophene group via a methoxyethyl chain. This molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets . Sulfonamide derivatives are a significant class in pharmaceutical research, often explored for their diverse biological activities . The distinct feature of this compound is the combination of a pyridine ring, a known pharmacophore, with a thiophene heterocycle. Thiophene-containing compounds are widely studied and have demonstrated a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anti-cancer activities in research settings . This makes the compound a valuable building block for constructing libraries of molecules for high-throughput screening against various disease targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-10-5-6-13(19-10)12(18-2)9-15-20(16,17)11-4-3-7-14-8-11/h3-8,12,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNYQMSONKRNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the methoxy and sulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and pyridine rings can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of analogous sulfonamide-pyridine derivatives:

Compound Name Core Structure Key Substituents Inferred Properties Reference
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide Pyridine-3-sulfonamide 2-Methoxyethyl with 5-methylthiophene Enhanced π-π interactions; moderate lipophilicity
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine-3-sulfonamide Bromo, methoxy, and 2,4-difluorophenyl Halogen bonding potential; reduced solubility due to bromo/fluoro groups
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide Pyridine-3-sulfonamide Triazolopyrimidinyl, trifluoromethyl High lipophilicity (CF₃); potential metabolic stability
5-(3,6-Dihydro-2H-pyran-4-yl)-2-methoxy-N-(2-methylpyridin-4-yl)pyridine-3-sulfonamide Pyridine-3-sulfonamide Dihydropyranyl, methylpyridinyl Improved solubility (dihydropyran); steric hindrance from methylpyridine
5-(4-Chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide Pyridine-2-carboxamide Ethylsulfanyl, thiadiazolyl, chlorophenyl Thiol-mediated binding; electron-withdrawing effects (Cl, CF₃)

Physicochemical Properties

  • Lipophilicity : The target compound’s methylthiophene (logP ~2.5–3.0) is less lipophilic than ’s trifluoromethyl group (logP ~3.5–4.0) but more than ’s dihydropyran (logP ~1.5–2.0).
  • Solubility : Methoxy groups in the target and compound may slightly enhance aqueous solubility compared to halogenated derivatives.

Research Findings and Limitations

  • Structural Confirmation : Crystallographic data for analogs (e.g., ) were likely resolved using SHELX software, ensuring accuracy in bond lengths and angles .
  • Gaps in Data: Limited experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound necessitate further studies. Patent-derived compounds () highlight industrial interest but lack public-domain efficacy data .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a sulfonamide group , and a thiophene moiety , which contribute to its biological properties. The molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, and it has a molecular weight of 284.34 g/mol. The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, potentially modulating signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Research has indicated that sulfonamides, including this compound, exhibit antibacterial properties. A study on related sulfonamide derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could have similar effects .

Antitumor Potential

Recent studies have focused on the antitumor potential of compounds with similar structures. For instance, derivatives containing the sulfonamide moiety have been evaluated as dual inhibitors of PI3K/mTOR pathways, crucial in cancer cell proliferation. These studies reveal that such compounds can effectively induce apoptosis and cell cycle arrest in cancer cells .

Case Studies and Research Findings

  • Antibacterial Evaluation : In a comparative study, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with thiophene and pyridine rings exhibited enhanced activity against resistant bacterial strains .
  • Antitumor Activity : A series of methoxypyridine derivatives were synthesized to evaluate their effects on cancer cell lines. One notable derivative demonstrated an IC50 value of 130 nM against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against resistant bacterial strains
AntitumorInduces apoptosis in cancer cells (IC50 = 130 nM)
Enzyme InhibitionInhibits specific metabolic enzymes

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